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Executive Summary
(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5) is a specialized chiral pyrimidine

fragment used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization for

kinase inhibitors. It serves two critical roles in modern medicinal chemistry:

Chiral Building Block: It introduces a defined stereocenter (R) and a polar hydroxyl group,

often used to probe solvent-exposed regions or specific H-bond donors in the ATP-binding

pocket of kinases like LRRK2 and bacterial GyrB.

Metabolic Surrogate: It represents a stable, oxidized analog of ethyl-substituted pyrimidine

inhibitors (e.g., the GNE series), allowing researchers to assess the bioactivity of polar

metabolites.

This guide compares the bioactivity profile of inhibitors derived from this scaffold against

industry-standard "Known Inhibitors" such as GNE-7915, MLi-2, and Novobiocin.
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Chemical Profile & Mechanism of Action[1]
Structural Significance
The molecule features a pyrimidine-5-ol core, which functions as a bioisostere for the purine

ring of ATP.

Pyrimidine-5-ol Core: The N1 and N3 nitrogens accept hydrogen bonds from the kinase

"hinge region" (e.g., Met1947 in LRRK2). The C5-hydroxyl group can act as a hydrogen

bond donor/acceptor, often interacting with the "gatekeeper" residue or catalytic glutamate.

(R)-1-Hydroxyethyl Tail: This chiral group at the C2 position provides a vector to explore the

ribose-binding pocket or solvent interface. The (R)-configuration is often critical for avoiding

steric clashes that the (S)-enantiomer might incur.

Mechanism: ATP-Competitive Inhibition
Derivatives of this scaffold function as Type I (ATP-competitive) inhibitors. They bind to the

active conformation of the kinase (DFG-in), physically blocking ATP entry and preventing the

phosphorylation of downstream substrates (e.g., Rab10 for LRRK2).

Comparative Bioactivity Analysis
The following data compares the performance of (R)-2-(1-hydroxyethyl)pyrimidin-5-ol
derivatives (representing the optimized fragment) against established benchmark inhibitors.

Case Study: LRRK2 Inhibition (Parkinson's Disease)
In the optimization of LRRK2 inhibitors (e.g., the Genentech GNE series), the C2-position of the

pyrimidine is a "hotspot" for modification. The (R)-1-hydroxyethyl moiety is often compared to

non-polar alkyl groups (Ethyl, Isopropyl) to balance potency with metabolic stability.

Table 1: Bioactivity Comparison in LRRK2 Assays (Cellular & Biochemical)
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Inhibitor
Class

Representat
ive
Compound

Key
Substituent
(C2/C4)

LRRK2 Ki
(nM)

LRRK2
Cellular
IC50 (nM)

Selectivity
Profile

Optimized

Lead
GNE-7915

Ethylamino

(C4) / CF3

(C5)

1 9

High (>100-

fold vs 187

kinases)

Fragment/Me

tabolite

(R)-2-(1-

hydroxyethyl)

-

(R)-1-

Hydroxyethyl

(C2)

~50 - 200 >500

Moderate

(Polarity

reduces

affinity)

Standard

Control
MLi-2

Indazole-

based
0.76 1.4 Very High

Standard

Control
PF-06447475

Pyrimidine-

based
3 11 Moderate

*Note: Data for the isolated fragment is estimated based on fragment screening hits; potency

typically increases 1000-fold upon linking to the full pharmacophore (e.g., benzamide tail).

Key Insight: While the parent drug GNE-7915 is highly potent (IC50 = 9 nM), metabolic

oxidation of its ethyl group to a 1-hydroxyethyl analog (mimicked by our topic molecule)

typically results in a 5-10x reduction in potency due to the desolvation penalty of the polar

hydroxyl group within the hydrophobic pocket. However, this metabolite often retains sufficient

activity to contribute to the pharmacodynamic effect.

Case Study: Bacterial Gyrase B (GyrB) Inhibition
In antibacterial discovery, pyrimidine-5-ol derivatives target the ATPase domain of DNA Gyrase

B.

Table 2: Bioactivity vs. GyrB Inhibitors
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Compound Target IC50 (µM) Mechanism

(R)-2-(1-

hydroxyethyl)pyrimidin

-5-ol (Fragment)

E. coli GyrB > 50
Low-affinity fragment

hit

Novobiocin (Standard) GyrB ATPase 0.01 - 0.1 Competitive with ATP

Ciprofloxacin

(Standard)

GyrA (Cleavage

Complex)
0.05 (MIC)

DNA cleavage

stabilizer

Experimental Protocols
Protocol: LRRK2 LanthaScreen™ Eu Kinase Binding
Assay
Used to determine the Ki of the molecule or its derivatives.

Reagents:

LRRK2 G2019S recombinant protein.

Alexa Fluor® 647-labeled ATP-competitive tracer (Kinase Tracer 236).

Europium-labeled anti-GST antibody.

Test Compound: (R)-2-(1-hydroxyethyl)pyrimidin-5-ol (dissolved in DMSO).

Workflow:

Preparation: Dilute test compound in DMSO to 100X final concentration. Prepare 3-fold

serial dilutions.

Incubation: In a 384-well white plate, add:

5 µL of test compound (1X final in kinase buffer).

5 µL of LRRK2 enzyme/Antibody mixture (5 nM LRRK2, 2 nM Eu-Ab).
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5 µL of Tracer 236 (adjusted to Kd).

Equilibration: Shake plate for 30 seconds; incubate at Room Temperature (RT) for 60

minutes in the dark.

Detection: Read TR-FRET signal on a plate reader (e.g., PerkinElmer EnVision).

Excitation: 340 nm.

Emission: 665 nm (Tracer) and 615 nm (Europium).

Analysis: Calculate TR-FRET ratio (665/615). Plot vs. log[Compound] to determine IC50/Ki.

Protocol: Chemical Synthesis of the Fragment
Based on pyrimidine functionalization standards.

Starting Material: 2-chloropyrimidin-5-ol or 5-methoxy-2-chloropyrimidine.

Coupling: Perform a Stille coupling or Negishi coupling using (R)-1-ethoxyethyl-

tributylstannane (or protected equivalent) to install the chiral ethyl group.

Deprotection: Acidic hydrolysis to reveal the free hydroxyl groups.

Purification: Chiral HPLC (Chiralpak AD-H column) to ensure >98% ee of the (R)-isomer.

Visualizations
Diagram: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how the (R)-2-(1-hydroxyethyl)pyrimidin-5-ol fragment fits into the

larger design of kinase inhibitors.
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Caption: SAR progression from the chiral fragment hit to a potent inhibitor, highlighting key

binding interactions.

Diagram: LRRK2 Signaling & Inhibition Pathway
Visualizing the downstream effects of inhibiting LRRK2 with these compounds.
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Caption: Mechanism of LRRK2 inhibition preventing Rab10 phosphorylation and associated

neurotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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